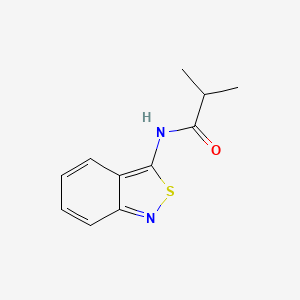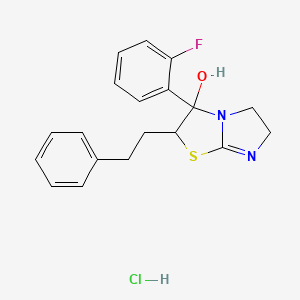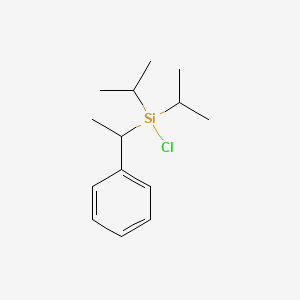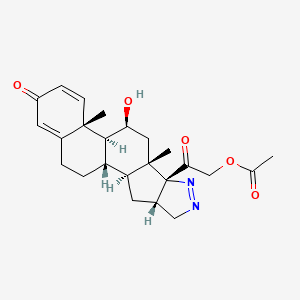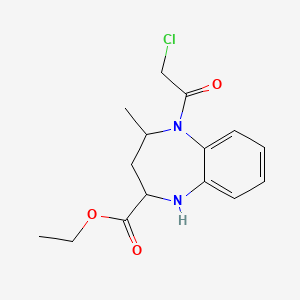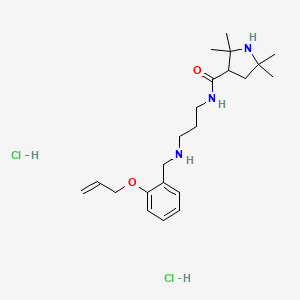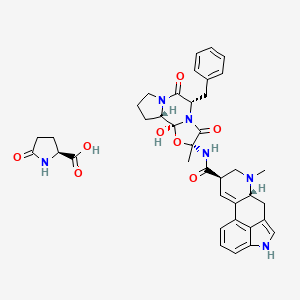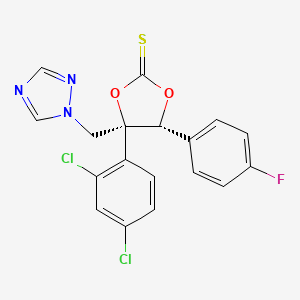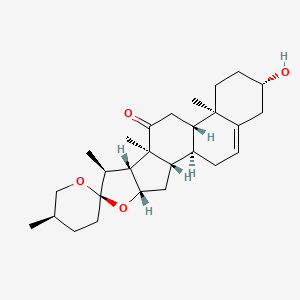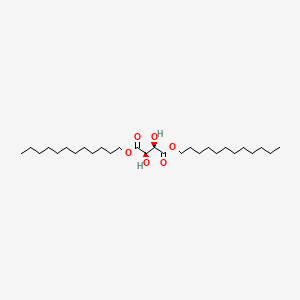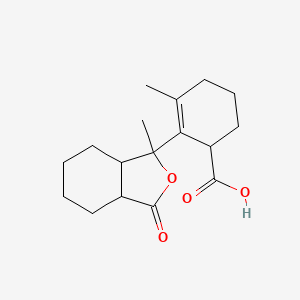
2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate is a chemical compound with a complex structure, characterized by the presence of a cyclopentene ring and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate typically involves the reaction of 2,2,3-trimethyl-3-cyclopenten-1-yl with ethylidene and pentyl acetate under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure the safety of the production environment.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2,3-Trimethyl-3-cyclopentenyl)ethyl acetate
- 2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-yl acetate
- 2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)propanal
Uniqueness
Compared to similar compounds, 2-(2-(2,2,3-Trimethyl-3-cyclopenten-1-yl)ethylidene)-1-pentyl acetate stands out due to its specific structural features and the resulting chemical properties. Its unique combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
94231-49-9 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
[(2E)-2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethylidene]pentyl] acetate |
InChI |
InChI=1S/C17H28O2/c1-6-7-15(12-19-14(3)18)9-11-16-10-8-13(2)17(16,4)5/h8-9,16H,6-7,10-12H2,1-5H3/b15-9+ |
Clave InChI |
FFFXWLJHHCOJRG-OQLLNIDSSA-N |
SMILES isomérico |
CCC/C(=C\CC1CC=C(C1(C)C)C)/COC(=O)C |
SMILES canónico |
CCCC(=CCC1CC=C(C1(C)C)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




